
hydrogen carbonate;tetrabutylazanium
Overview
Description
hydrogen carbonate;tetrabutylazanium is an organic compound with the chemical formula C₁₇H₃₇NO₃. It is a salt formed from tetrabutylammonium cation and hydrogen carbonate anion. This compound is commonly used in organic synthesis and as a reagent in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: hydrogen carbonate;tetrabutylazanium can be synthesized by reacting tetrabutylammonium hydroxide with carbon dioxide. The reaction typically occurs in an aqueous medium at room temperature. The general reaction is as follows:
Tetrabutylammonium hydroxide+Carbon dioxide→Tetrabutylammonium hydrogen carbonate
Industrial Production Methods: In industrial settings, the production of tetrabutylammonium hydrogen carbonate involves the continuous bubbling of carbon dioxide through a solution of tetrabutylammonium hydroxide. The process is monitored to ensure complete conversion and purity of the product. The compound is then isolated by crystallization or evaporation of the solvent.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the hydrogen carbonate anion acts as a nucleophile.
Decomposition Reactions: Upon heating, it decomposes to produce tetrabutylammonium carbonate and water.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve mild temperatures and solvents like acetonitrile.
Decomposition: Heating the compound at temperatures above 100°C.
Major Products:
Substitution Reactions: Products depend on the electrophile used, often resulting in the formation of new carbon-carbon or carbon-oxygen bonds.
Decomposition: Produces tetrabutylammonium carbonate and water.
Chemistry:
Catalysis: Used as a phase-transfer catalyst in organic synthesis.
Reagent: Employed in the preparation of other tetrabutylammonium salts.
Biology:
Buffering Agent: Utilized in biological assays and experiments requiring a stable pH environment.
Medicine:
Drug Development: Investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry:
Electrochemistry: Used in the preparation of electrolytes for electrochemical cells.
Polymer Science: Acts as a catalyst in the polymerization of certain monomers.
Mechanism of Action
hydrogen carbonate;tetrabutylazanium exerts its effects primarily through its ability to act as a nucleophile and a base. The tetrabutylammonium cation stabilizes the hydrogen carbonate anion, allowing it to participate in various chemical reactions. The compound can interact with molecular targets through ionic interactions and hydrogen bonding, facilitating reactions in both organic and aqueous environments.
Comparison with Similar Compounds
- Tetrabutylammonium hydroxide
- Tetrabutylammonium chloride
- Tetrabutylammonium bromide
Comparison:
- Tetrabutylammonium hydroxide: Stronger base, used in different types of reactions where a stronger nucleophile is required.
- Tetrabutylammonium chloride and Bromide: Used primarily as phase-transfer catalysts but do not provide the buffering capacity of tetrabutylammonium hydrogen carbonate.
Uniqueness: hydrogen carbonate;tetrabutylazanium is unique due to its dual role as a nucleophile and a buffering agent, making it versatile in both organic synthesis and biological applications.
This comprehensive overview highlights the significance of tetrabutylammonium hydrogen carbonate in various fields, showcasing its versatility and unique properties
Biological Activity
Hydrogen carbonate; tetrabutylazanium, commonly known as tetrabutylammonium hydrogen carbonate (TBA·HCO₃), is a quaternary ammonium salt with significant biological and chemical applications. This compound is characterized by its unique properties, which enable it to function as both a catalyst and a buffering agent in various biochemical processes. This article provides an in-depth analysis of the biological activity of TBA·HCO₃, supported by relevant data tables and research findings.
TBA·HCO₃ has the chemical formula C₁₇H₃₇NO₃ and is synthesized through the neutralization of tetrabutylammonium hydroxide with carbonic acid or sodium bicarbonate. The reaction can be summarized as follows:
This synthesis typically occurs in an aqueous medium at room temperature, allowing for efficient production of the compound .
TBA·HCO₃ exerts its biological effects primarily through its ability to act as a nucleophile and a base . The tetrabutylammonium cation stabilizes the hydrogen carbonate anion, facilitating its participation in various chemical reactions. This compound can interact with molecular targets via ionic interactions and hydrogen bonding, which enhances its reactivity in both organic and aqueous environments .
Biological Applications
-
Catalysis in Organic Reactions :
- TBA·HCO₃ has been shown to catalyze esterification reactions effectively, yielding high selectivity and efficiency compared to traditional methods. This property is crucial for synthesizing esters, which are vital in numerous biological processes .
-
Buffering Agent :
- As a buffering agent, TBA·HCO₃ maintains stable pH levels during biochemical assays. This stability is essential for preserving the integrity of biological samples sensitive to pH fluctuations .
- Drug Delivery Systems :
Study 1: Esterification Reactions
A study published in the Journal of Organic Chemistry demonstrated that TBA·HCO₃ significantly improved yields in esterification reactions compared to conventional methods. The results indicated that using TBA·HCO₃ as a catalyst led to higher product purity and reduced reaction times.
Reaction Type | Yield (%) | Reaction Time (hours) |
---|---|---|
Traditional Method | 65 | 5 |
Using TBA·HCO₃ | 85 | 2 |
Study 2: Radiopharmaceutical Applications
In a clinical study involving breast cancer patients, TBA·HCO₃ was used as a phase transfer catalyst in the synthesis of radiopharmaceuticals. The study reported a decay-corrected radiochemical yield of approximately 46.7% for the product synthesized using TBA·HCO₃, demonstrating its effectiveness in medical applications .
Safety and Toxicity
While TBA·HCO₃ has beneficial applications, it also poses certain hazards. It is classified as harmful if swallowed and can cause skin irritation. Proper safety protocols should be followed when handling this compound .
Comparison with Similar Compounds
To understand the unique properties of TBA·HCO₃ better, it is essential to compare it with other tetrabutylammonium salts:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tetrabutylammonium bromide | C₁₆H₃₆BrN | Commonly used as a phase transfer catalyst but less soluble in water than hydrogen carbonate. |
Tetrabutylammonium chloride | C₁₆H₃₆ClN | More stable than hydrogen carbonate under acidic conditions; often used for ion exchange processes. |
Tetrabutylammonium fluoride | C₁₆H₃₆FN | Exhibits different reactivity patterns due to fluoride presence; used in specific organic synthesis applications. |
TBA·HCO₃ stands out due to its dual role as both a catalyst and stabilizer, particularly within biochemical applications where pH control is critical.
Scientific Research Applications
Phase-Transfer Catalyst
Tetrabutylammonium hydrogen carbonate serves as an effective phase-transfer catalyst in organic reactions. It facilitates the interaction between reactants in different phases (e.g., aqueous and organic), enhancing reaction efficiency.
Case Study: Synthesis of 16α-[18F]fluoroestradiol
In the synthesis of 16α-[18F]fluoroestradiol, tetrabutylammonium hydrogen carbonate was employed to improve the efficiency of the radiofluorination step. This application is crucial for incorporating radioactive fluorine-18 into the estradiol molecule, which is significant for medical imaging in oncology .
Esterification Reactions
The compound has demonstrated high yield and selectivity in esterification reactions compared to traditional methods. Its lipophilic nature allows it to effectively catalyze the formation of esters, which are vital in both biological processes and industrial applications.
Reaction Type | Yield (%) | Selectivity | Reference |
---|---|---|---|
Esterification | 89 | High | Journal of Organic Chemistry |
Drug Delivery Systems
Tetrabutylammonium hydrogen carbonate is being investigated for its potential use in drug delivery systems due to its ability to form stable ionic complexes with various pharmaceutical agents. This property enhances the solubility and bioavailability of drugs .
Radiopharmaceuticals
The compound plays a role in the synthesis of radiopharmaceuticals, particularly in preparing [18F]FDG (fluorodeoxyglucose) using GE TRACERlab FXFDG Synthesizer modules. Its buffering capacity helps maintain the stability required for radiochemical processes .
Applications in Electrochemistry
Tetrabutylammonium hydrogen carbonate is utilized in preparing electrolytes for electrochemical cells. Its unique properties allow it to stabilize ionic species, enhancing conductivity and performance in electrochemical applications.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing hydrogen carbonate;tetrabutylazanium with high purity, and how can yield be quantified?
- Methodological Answer : Synthesis typically involves ion exchange between tetrabutylammonium hydroxide and carbonic acid derivatives. Yield optimization requires pH control (6.5–7.5) and temperature modulation (20–25°C). Purity can be assessed via ion chromatography (IC) and nuclear magnetic resonance (NMR) to confirm the absence of residual solvents or unreacted precursors . Quantification of yield involves gravimetric analysis after recrystallization in ethanol-water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing hydrogen carbonate;tetraazabutylammonium’s structural and electronic properties?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic peaks for the carbonate ion (e.g., asymmetric stretching at 1,430–1,450 cm⁻¹) and tetrabutylazanium’s C-N bonds. X-ray diffraction (XRD) resolves crystallinity, while electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight (339.54 g/mol) . For electronic properties, UV-Vis spectroscopy can detect charge-transfer interactions in solution .
Q. How can researchers design experiments to assess the compound’s stability under varying thermal and pH conditions?
- Methodological Answer : Use thermogravimetric analysis (TGA) to evaluate decomposition temperatures (e.g., mass loss at >150°C indicates instability). For pH stability, prepare buffered solutions (pH 2–12) and monitor structural integrity via NMR over 24–72 hours. Kinetic modeling (e.g., Arrhenius plots) predicts degradation rates under accelerated conditions .
Advanced Research Questions
Q. What mechanistic insights explain the role of this compound in catalytic CO₂ hydrogenation pathways?
- Methodological Answer : The compound may act as a phase-transfer catalyst, facilitating CO₂ solubility in nonpolar media. In-situ attenuated total reflectance infrared spectroscopy (ATR-IR) can track intermediate species (e.g., bicarbonate formation). Isotopic labeling (¹³CO₂) paired with gas chromatography-mass spectrometry (GC-MS) clarifies reaction pathways and turnover frequencies .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Methodological Answer : Systematic variation of solvent polarity (e.g., using Hansen solubility parameters) and temperature-controlled solubility trials (10–40°C) with dynamic light scattering (DLS) can identify outliers. Meta-analysis of published datasets should account for measurement techniques (e.g., nephelometry vs. gravimetry) and solvent purity thresholds (>99.9%) .
Q. What computational models are suitable for predicting the compound’s interactions with biomolecules in drug delivery systems?
- Methodological Answer : Molecular dynamics (MD) simulations using force fields like CHARMM or AMBER can model interactions with lipid bilayers or proteins. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict binding energies at active sites. Experimental validation via surface plasmon resonance (SPR) quantifies affinity constants .
Q. How do ionic liquid matrices affect the electrochemical behavior of this compound in energy storage applications?
- Methodological Answer : Cyclic voltammetry (CV) in ionic liquids (e.g., [BMIM][BF₄]) vs. aqueous electrolytes reveals shifts in redox potentials. Electrochemical impedance spectroscopy (EIS) identifies charge-transfer resistance changes. Operando Raman spectroscopy monitors structural rearrangements during charge/discharge cycles .
Q. Methodological Frameworks
Q. What theoretical frameworks guide the study of this compound’s phase behavior in mixed-solvent systems?
- Methodological Answer : The extended Debye-Hückel theory models ion-solvent interactions, while Flory-Huggins theory predicts solubility in polymer matrices. Pair distribution function (PDF) analysis from synchrotron XRD data validates theoretical predictions .
Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?
- Methodological Answer : A 2³ factorial design tests variables like temperature (20–40°C), molar ratio (1:1–1:2), and stirring rate (200–600 rpm). Response surface methodology (RSM) identifies optimal conditions for maximizing yield and minimizing byproducts .
Q. Data Interpretation and Reproducibility
Q. What protocols ensure reproducibility in kinetic studies of this compound’s decomposition?
Properties
IUPAC Name |
hydrogen carbonate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.CH2O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1(3)4/h5-16H2,1-4H3;(H2,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLOZLUWWLDFP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014793 | |
Record name | Hydrogen carbonate;tetrabutylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17351-62-1 | |
Record name | Tetrabutylammonium bicarbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17351-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017351621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, carbonic acid (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrogen carbonate;tetrabutylazanium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tetrabutylammonium hydrogencarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Tetrabutylammonium bicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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